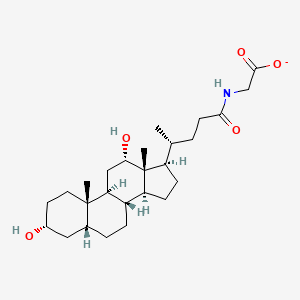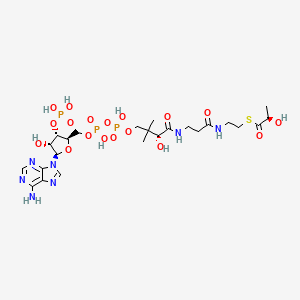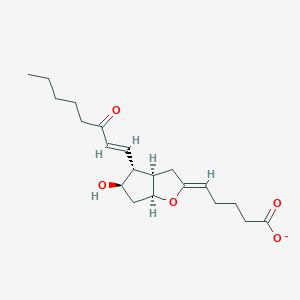
Glycodeoxycholate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycodeoxycholate is a N-acylglycinate that is the conjugate base of glycodeoxycholic acid. It has a role as a human metabolite. It is a conjugate base of a glycodeoxycholic acid.
A bile salt formed in the liver by conjugation of deoxycholate with glycine, usually as the sodium salt. It acts as a detergent to solubilize fats for absorption and is itself absorbed. It is used as a cholagogue and choleretic.
Wissenschaftliche Forschungsanwendungen
Glycodeoxycholate and Hepatocellular Apoptosis
Research demonstrates that Glycodeoxycholate (GDC) is capable of inducing apoptosis in rat hepatocytes. Various concentrations of GDC led to the observation of apoptotic cells under light and transmission electron microscopes. This finding suggests a relationship between GDC and liver cell apoptosis, highlighting its potential role in studies related to liver diseases or cellular apoptosis mechanisms (Huang et al., 2000).
Glycodeoxycholate in Transporting Polypeptide Research
Glycodeoxycholate 3‐O‐Glucuronide (GDCA‐3G) serves as a sensitive and specific biomarker for organic anion transporting polypeptide 1B1 (OATP1B1) in humans. This study highlights the importance of GDCA‐3G in understanding the transport of substances across liver cells and could be pivotal in pharmacological research and the development of drugs targeting liver diseases (Neuvonen et al., 2020).
Glycodeoxycholate in Molecular Interaction Studies
A study on the composition of aggregates formed by sodium glycocholate and glycodeoxycholate demonstrates their varying interactions based on the reagent and ionic medium concentrations. This research provides insight into the behavior of these bile anions in different conditions, which is valuable in understanding their roles in biological systems and potentially in the design of drug delivery systems (Bottari & Festa, 2005).
Glycodeoxycholate in Buccal Permeation Studies
Glycodeoxycholate has been utilized in studies examining the permeability of substances across the buccal mucosa, specifically observing the effects of pH, osmolarity, and permeation enhancers on drug absorption. This research is crucial in developing effective methods for drug delivery through the buccal route (Wang, Zuo, & Chow, 2009).
Glycodeoxycholate in Bile Salt Studies
Studies have demonstrated that glycodeoxycholate, along with other bile salts, can influence the growth and induce apoptosis in cultured human normal esophageal mucosal epithelial cells. This research provides a foundation for understanding the effects of bile salts on cell growth and apoptosis, which has implications in studying esophageal diseases and potentially in developing treatments (Zhang et al., 2005).
Eigenschaften
Produktname |
Glycodeoxycholate |
|---|---|
Molekularformel |
C26H42NO5- |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C26H43NO5/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/p-1/t15-,16-,17-,18+,19-,20+,21+,22+,25+,26-/m1/s1 |
InChI-Schlüssel |
WVULKSPCQVQLCU-BUXLTGKBSA-M |
Isomerische SMILES |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Kanonische SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Synonyme |
Acid, Glycodeoxycholic Deoxycholate, Glycine Deoxycholylglycine Glycine Deoxycholate Glycodeoxycholate Glycodeoxycholic Acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(5Z,7E)-(1S,3R)-23-oxa-23-[3-(1-hydroxy-1-methylethyl)phenyl]-24,25,26,27-tetranor-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol](/img/structure/B1263111.png)
![4-[6-(1-Adamantyl)-7-hydroxy-2-naphthalenyl]benzoic acid](/img/structure/B1263114.png)






